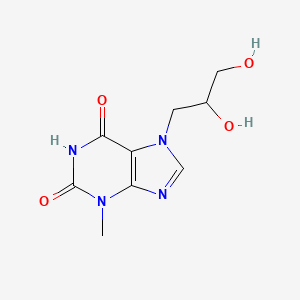

7-(2,3-Dihydroxypropyl)-3-methylxanthine

Description

Historical Development of Xanthine (B1682287) Research in Biological Systems

The study of xanthine and its derivatives has a rich history dating back to the 18th and 19th centuries. The first purine (B94841) derivative, uric acid, was isolated from urinary calculi in 1776. britannica.com This was followed by the discovery of xanthine itself from the same source in 1817. britannica.com The name 'xanthine' was later established by the German chemist Emil Fisher in 1899. nih.gov Early in the 19th century, foundational alkaloids like xanthine and caffeine (B1668208) were isolated and characterized, marking a pivotal era in understanding natural product chemistry. nih.gov

A significant leap in understanding the biological role of xanthines came with the study of the enzymes that metabolize them. Xanthine oxidase, the enzyme that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid, was one of the first enzymes to be purified to a homogenous state in 1924. nih.gov Further research in the mid-20th century elucidated the enzyme's structure and mechanism, revealing its use of a molybdenum cofactor and that the oxygen atom incorporated into the product is derived from water, not molecular oxygen. nih.govmdpi.com This foundational biochemical work paved the way for investigating the broader physiological effects of xanthine derivatives.

Structural Diversity and Classification of Methylxanthine Derivatives

The core of all methylxanthines is the xanthine scaffold, a heterocyclic organic compound composed of fused pyrimidinedione and imidazole (B134444) rings. nih.gov This purine base structure provides a versatile framework for chemical modification. nih.gov

Methylxanthines are primarily classified based on the number and position of methyl groups attached to the nitrogen atoms of the xanthine ring. wikipedia.org The most common naturally occurring methylxanthines are caffeine (1,3,7-trimethylxanthine), theophylline (B1681296) (1,3-dimethylxanthine), and theobromine (B1682246) (3,7-dimethylxanthine). nih.govresearchgate.net

| Compound | R1 | R3 | R7 |

| Xanthine | H | H | H |

| 1-Methylxanthine | CH₃ | H | H |

| 3-Methylxanthine (B41622) | H | CH₃ | H |

| 7-Methylxanthine (B127787) | H | H | CH₃ |

| Theophylline | CH₃ | CH₃ | H |

| Theobromine | H | CH₃ | CH₃ |

| Paraxanthine | CH₃ | H | CH₃ |

| Caffeine | CH₃ | CH₃ | CH₃ |

This table illustrates the structural variations among common naturally occurring methylxanthines based on methylation at the N1, N3, and N7 positions of the purine ring.

Beyond simple methylation, the structural diversity of this family is expanded through synthetic modifications. Researchers have designed numerous derivatives with various substituents at the N1, N3, N7, and C8 positions to create compounds with more potent and selective pharmacological activities. nih.gov These modifications include the addition of longer alkyl chains, propyl groups, and more complex moieties like the dihydroxypropyl group. nih.govresearchgate.net

Significance of the Xanthine Scaffold in Biochemical Investigations

The xanthine scaffold is of paramount importance in medicinal chemistry and drug development due to its inherent biological activities and structural versatility. researchgate.netresearchgate.net Xanthine derivatives are well-established as adenosine (B11128) receptor antagonists and phosphodiesterase (PDE) inhibitors, which are key mechanisms underlying many of their physiological effects. nih.govnih.gov

The rigid, heterocyclic structure of xanthine provides an ideal starting point for creating diverse molecular libraries for drug screening. nih.gov By systematically altering the substituents at different positions on the ring, scientists can fine-tune the compound's potency, selectivity, and pharmacokinetic properties. nih.gov This has led to the development of xanthine-based drugs for a variety of conditions, including respiratory and cardiovascular diseases. nih.govmdpi.com The scaffold's ability to interact with multiple biological targets continues to make it an attractive framework for discovering new therapeutic agents. researchgate.netnih.gov

Rationale for the Academic Investigation of 7-(2,3-Dihydroxypropyl)-3-methylxanthine

The specific compound this compound is a subject of academic interest due to its unique structural features, which distinguish it from both naturally occurring and other synthetic xanthines.

This compound is a synthetic derivative of 3-methylxanthine. Its structure is defined by two key features: a single methyl group at the N3 position and a 2,3-dihydroxypropyl group attached at the N7 position. This places it within a subgroup of synthetic xanthines designed for specific pharmacological purposes. It is structurally related to other synthetic compounds like dyphylline (B1671006) (7-(2,3-dihydroxypropyl)-1,3-dimethylxanthine), which also features the same N7-substituent but is built upon a theophylline (1,3-dimethylxanthine) core. nih.gov The synthesis of such derivatives is driven by the goal of improving upon the therapeutic profiles of natural methylxanthines. nih.gov

The introduction of a 2,3-dihydroxypropyl moiety at the N7 position is a significant modification that imparts unique properties to the xanthine scaffold. Structure-activity relationship (SAR) studies have consistently shown that substitutions at the N3 and N7 positions are critical in determining the biological activity of xanthine derivatives. nih.govresearchgate.net

The uniqueness of the 2,3-dihydroxypropyl group lies in its polarity and hydrogen-bonding capability, conferred by the two hydroxyl (-OH) groups. While many synthetic xanthines feature simple alkyl chains to modulate lipophilicity, the dihydroxypropyl group introduces significant hydrophilicity. nih.govresearchgate.net This can alter the compound's pharmacokinetic properties, such as solubility and membrane permeability, compared to its non-hydroxylated counterparts. Furthermore, the hydroxyl groups can form specific hydrogen bond interactions with biological targets like receptors or enzymes, potentially leading to altered potency or a different pharmacological profile. The investigation of compounds like this compound allows researchers to explore how introducing such polar, functionalized side chains can refine the therapeutic potential of the xanthine scaffold.

Structure

2D Structure

3D Structure

Properties

CAS No. |

62637-09-6 |

|---|---|

Molecular Formula |

C9H12N4O4 |

Molecular Weight |

240.22 g/mol |

IUPAC Name |

7-(2,3-dihydroxypropyl)-3-methylpurine-2,6-dione |

InChI |

InChI=1S/C9H12N4O4/c1-12-7-6(8(16)11-9(12)17)13(4-10-7)2-5(15)3-14/h4-5,14-15H,2-3H2,1H3,(H,11,16,17) |

InChI Key |

CEQTZOYQHCHZTF-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C=N2)CC(CO)O |

Origin of Product |

United States |

Chemical Synthesis and Derivatization of 7 2,3 Dihydroxypropyl 3 Methylxanthine

Classical and Modern Synthetic Methodologies

Precursor Compounds and Reagents for C-7 Alkylation

The primary precursor for the synthesis is 3-methylxanthine (B41622) . This compound provides the core xanthine (B1682287) structure. The key challenge lies in the selection of a suitable reagent to introduce the 2,3-dihydroxypropyl group at the N-7 position. Several reagents can be employed for this C-7 alkylation, each with specific advantages regarding availability, reactivity, and the potential for stereochemical control.

Common alkylating agents include:

3-Halo-1,2-propanediols : Reagents like 3-chloro-1,2-propanediol (B139630) or 3-bromo-1,2-propanediol (B131886) can directly introduce the desired side chain.

Glycidol (2,3-epoxy-1-propanol) : This reagent reacts via ring-opening upon nucleophilic attack by the xanthine nitrogen. This is often a highly efficient method.

Protected Dihydroxypropyl Reagents : To avoid side reactions involving the hydroxyl groups, protected forms of the side chain are often used. A common example is solketal (B138546) (2,2-dimethyl-1,3-dioxolane-4-methanol), which can be converted into an alkylating agent such as solketal tosylate or a solketal halide. The protective isopropylidene group is then removed in a subsequent acidic hydrolysis step to yield the final diol.

Below is a table summarizing the key precursors and reagents.

| Role | Compound Name | Chemical Structure | Notes |

| Xanthine Precursor | 3-Methylxanthine | C₆H₆N₄O₂ | The core heterocyclic scaffold. |

| Alkylating Agent | 3-Chloro-1,2-propanediol | C₃H₇ClO₂ | Direct alkylating agent. |

| Alkylating Agent | Glycidol | C₃H₆O₂ | Reacts via epoxide ring-opening. |

| Protected Reagent | Solketal Tosylate | C₁₃H₁₈O₅S | A protected form that requires a final deprotection step. |

Reaction Conditions and Optimization Strategies

The alkylation of xanthine derivatives is typically performed under basic conditions to deprotonate the N-7 nitrogen, thereby increasing its nucleophilicity. mdpi.comnih.gov The choice of base, solvent, and temperature is critical for optimizing the reaction yield and minimizing the formation of by-products, such as alkylation at other positions (e.g., N-1 or N-9).

Key Reaction Parameters:

Base : Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), or stronger bases such as sodium hydride (NaH) when using aprotic solvents. researchgate.net

Solvent : Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are widely used as they effectively dissolve the xanthine precursor and facilitate the Sₙ2 reaction. In some cases, reactions can be conducted in water or alcohols, particularly with bases like sodium hydroxide (B78521) (NaOH). mdpi.com

Temperature : Reaction temperatures can range from room temperature to elevated temperatures (e.g., 80-150°C) to ensure a reasonable reaction rate. mdpi.comnih.gov The optimal temperature depends on the reactivity of the specific alkylating agent and the solvent used.

Optimization strategies involve screening different combinations of bases and solvents to maximize the regioselectivity for N-7 alkylation and to achieve high conversion of the starting material. The molar ratio of the alkylating agent to 3-methylxanthine is also a crucial parameter to control, with a slight excess of the alkylating agent often being used.

The table below outlines typical reaction conditions reported for the N-alkylation of xanthine analogs.

| Parameter | Condition | Rationale / Notes |

| Base | K₂CO₃, Cs₂CO₃, NaOH | Deprotonates the N-7 position to enhance nucleophilicity. mdpi.comresearchgate.net |

| Solvent | DMF, DMSO, H₂O | Polar solvents that facilitate the dissolution of reactants. mdpi.com |

| Temperature | 25°C to 150°C | Controls the rate of reaction; higher temperatures may be needed for less reactive halides. nih.gov |

| Reaction Time | 2 to 24 hours | Monitored by techniques like TLC or HPLC to determine completion. |

Purification Techniques for Synthetic Products

Following the synthesis, a multi-step purification process is typically required to isolate the 7-(2,3-dihydroxypropyl)-3-methylxanthine in high purity.

Initial Workup : The reaction mixture is often cooled, and the product is precipitated by adding a non-solvent like water. If the product is soluble, an extraction with an appropriate organic solvent (e.g., ethyl acetate, chloroform) is performed.

Filtration : If the product or unreacted starting material is a solid, it can be separated from the reaction solvent by filtration. mdpi.com

Chromatography : The most common method for purifying xanthine derivatives is column chromatography using silica (B1680970) gel. mdpi.com A gradient of solvents, such as dichloromethane/methanol or ethyl acetate/hexane, is used to separate the desired product from starting materials and any side products. For large-scale production, preparative High-Performance Liquid Chromatography (HPLC) may be employed. rdd.edu.iqnih.gov

Recrystallization : The final step to obtain a highly pure, crystalline product often involves recrystallization from a suitable solvent system, such as ethanol (B145695) or an ethanol/water mixture.

Stereoselective Synthesis of Enantiomeric and Diastereomeric Forms

The 2,3-dihydroxypropyl side chain contains a stereocenter at the C-2 position, meaning that this compound can exist as a pair of enantiomers: (R)-7-(2,3-dihydroxypropyl)-3-methylxanthine and (S)-7-(2,3-dihydroxypropyl)-3-methylxanthine. Stereoselective synthesis aims to produce one of these enantiomers preferentially.

Chiral Auxiliaries and Catalysts in Asymmetric Synthesis

Asymmetric synthesis of a specific enantiomer can be achieved through several strategies.

Chiral Pool Synthesis : This approach utilizes a readily available chiral starting material. For the synthesis of the target compound, chiral synthons like (R)- or (S)-glycidol, or derivatives of (R)- or (S)-solketal, can be used as the alkylating agent. This method transfers the chirality of the starting material to the final product.

| Chiral Synthon | Configuration | Resulting Product Configuration |

| (R)-Glycidol | R | (S)-7-(2,3-Dihydroxypropyl)-3-methylxanthine |

| (S)-Glycidol | S | (R)-7-(2,3-Dihydroxypropyl)-3-methylxanthine |

| (R)-Solketal Tosylate | R | (R)-7-(2,3-Dihydroxypropyl)-3-methylxanthine |

| (S)-Solketal Tosylate | S | (S)-7-(2,3-Dihydroxypropyl)-3-methylxanthine |

Asymmetric Catalysis : This method involves the use of a chiral catalyst to influence the stereochemical outcome of the reaction. For N-alkylation reactions, chiral phase-transfer catalysts (PTCs) can be employed. nih.gov These catalysts form a chiral ion pair with the deprotonated xanthine, which then directs the approach of the alkylating agent to create one enantiomer in excess. This approach is powerful but may require significant optimization of the catalyst structure and reaction conditions.

Separation and Characterization of Stereoisomers

When a non-stereoselective synthesis is performed, a racemic mixture (a 1:1 mixture of both enantiomers) is obtained. The separation of these enantiomers is essential for studying their individual biological properties.

Methods for Enantiomeric Separation:

Chiral High-Performance Liquid Chromatography (HPLC) : This is the most common and effective method for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov Polysaccharide-based CSPs are often effective for a wide range of compounds.

Capillary Electrophoresis (CE) : Chiral selectors, such as modified cyclodextrins, can be added to the background electrolyte in CE. nih.gov The enantiomers form transient diastereomeric complexes with the chiral selector, which have different electrophoretic mobilities, allowing for their separation. nih.gov

Diastereomeric Crystallization : This classical method involves reacting the enantiomeric mixture with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, and can often be separated by fractional crystallization. The resolving agent is then removed to yield the pure enantiomers.

Characterization of Stereoisomers: Once separated, the absolute configuration of the enantiomers can be determined using techniques such as:

X-ray Crystallography : Provides unambiguous determination of the three-dimensional structure if a suitable single crystal can be obtained.

Vibrational Circular Dichroism (VCD) : Compares the experimental VCD spectrum with quantum chemical calculations.

Optical Rotation : Measurement of the specific rotation using a polarimeter can distinguish between enantiomers, although it does not directly provide the absolute configuration without a known reference.

Synthesis of Novel Analogs and Derivatives for Mechanistic Probing

The synthesis of novel analogs and derivatives of this compound is a crucial step in elucidating its mechanism of action and understanding its structure-activity relationships (SAR). By systematically modifying the chemical structure of the parent compound, researchers can probe the interactions with biological targets and identify key functional groups responsible for its chemical and biological properties.

Design Principles for Structural Modifications

The design of new analogs of this compound is guided by established principles of medicinal chemistry, focusing on modifications of the xanthine core and the 7-position substituent. The primary goals of these modifications are to investigate the influence of stereochemistry, lipophilicity, and electronic properties on the compound's reactivity and potential biological activity.

Key structural modification strategies include:

Modification of the Dihydroxypropyl Side Chain: The 2,3-dihydroxypropyl group at the N7 position presents several opportunities for modification.

Esterification or Etherification of Hydroxyl Groups: Converting the hydroxyl groups to esters or ethers can modulate the compound's polarity and its ability to act as a hydrogen bond donor or acceptor. This can provide insights into the importance of these hydroxyl groups for target binding.

Introduction of Alternative Functional Groups: Replacing one or both hydroxyl groups with other functionalities, such as amino, halo, or azido (B1232118) groups, can explore the impact of different electronic and steric properties on the molecule's reactivity.

Variation of the Alkyl Chain Length: Altering the length of the carbon chain separating the xanthine core from the diol moiety can probe the optimal spatial arrangement for interaction with a biological target.

Alkylation at N1 and N3 Positions: While the parent compound has a methyl group at the N3 position, the introduction or modification of alkyl groups at the N1 position can significantly influence properties such as adenosine (B11128) receptor affinity. nih.gov For instance, the presence of a methyl group at N1, as seen in the related compound diprophylline (7-(2,3-dihydroxypropyl)-1,3-dimethylxanthine), can alter its pharmacological profile. nih.gov

Substitution at the C8 Position: The C8 position is a common site for modification in xanthine derivatives to enhance potency and selectivity for various biological targets. Introducing small alkyl or aryl groups at this position can provide valuable SAR data. nih.gov

The following interactive table summarizes the design principles for structural modifications of this compound.

| Modification Site | Structural Change | Rationale for Mechanistic Probing |

|---|---|---|

| N7-Dihydroxypropyl Side Chain | Esterification/Etherification of -OH groups | Investigate the role of hydrogen bonding and polarity. |

| Replacement of -OH with other functional groups | Probe electronic and steric requirements for activity. | |

| Alteration of alkyl chain length | Determine optimal spatial orientation for target interaction. | |

| Xanthine Core | Alkylation at N1 position | Modulate adenosine receptor affinity and other biological activities. |

| Substitution at C8 position | Enhance potency and selectivity for biological targets. |

Exploration of Substitution Effects on Chemical Reactivity

The chemical reactivity of this compound and its analogs is influenced by the electronic nature of the substituents on the xanthine ring and the functional groups on the N7-side chain. Understanding these effects is essential for predicting metabolic pathways, designing stable compounds, and synthesizing new derivatives.

The reactivity of the xanthine core is well-established, with the different nitrogen atoms exhibiting varying degrees of nucleophilicity. In the synthesis of 7-substituted xanthines, the N7 position is often more reactive towards alkylation than the N1 or N9 positions, particularly in the presence of a methyl group at N3. researchgate.net The presence of the electron-donating methyl group at the N3 position can influence the electron density distribution within the purine (B94841) ring system, thereby affecting the reactivity of other positions.

Effects of Substituents on the N7-Side Chain:

Effects of Substitutions on the Xanthine Core:

Modifications to the xanthine ring can have a profound impact on the chemical reactivity of the entire molecule.

N1-Alkylation: The introduction of an alkyl group at the N1 position can sterically hinder reactions at the adjacent C2 and N9 positions. Electronically, an N1-alkyl group can further modulate the electron density of the pyrimidine (B1678525) ring.

C8-Substitution: The electronic nature of a substituent at the C8 position can significantly alter the reactivity of the imidazole (B134444) ring. Electron-withdrawing groups at C8 can decrease the nucleophilicity of N7 and N9, while electron-donating groups would have the opposite effect. The C8 position is also susceptible to metabolic oxidation. biointerfaceresearch.com

The following interactive data table provides a summary of the predicted effects of substitutions on the chemical reactivity of this compound.

| Substitution Site | Type of Substituent | Predicted Effect on Chemical Reactivity |

|---|---|---|

| N7-Side Chain (-OH groups) | Esterification | Increased lipophilicity; potential for hydrolytic cleavage. |

| Oxidation | Formation of corresponding aldehydes or carboxylic acids. | |

| N1 Position | Alkyl group | Steric hindrance at neighboring positions; altered electron density in the pyrimidine ring. |

| C8 Position | Electron-withdrawing group | Decreased nucleophilicity of N7 and N9. |

| Electron-donating group | Increased nucleophilicity of N7 and N9. |

Biochemical Mechanisms of Action of 7 2,3 Dihydroxypropyl 3 Methylxanthine

Molecular Target Identification and Characterization

The biological activity of 7-(2,3-Dihydroxypropyl)-3-methylxanthine is attributed to its interaction with several key molecular targets. These interactions are crucial for understanding its broader pharmacological profile.

As a xanthine (B1682287) derivative, this compound functions as an antagonist at adenosine (B11128) receptors. While specific binding affinity data for this particular compound across all adenosine receptor subtypes (A1, A2A, A2B, and A3) is not extensively detailed in publicly available literature, its structural similarity to other methylxanthines like theophylline (B1681296) and caffeine (B1668208) suggests a non-selective antagonism profile. This means it likely competes with adenosine for binding to these receptors, thereby blocking the downstream signaling cascades initiated by adenosine. The antagonism of A1 and A2A receptors is a well-documented characteristic of many xanthines, contributing to their diverse physiological effects.

Table 1: General Adenosine Receptor Antagonism Profile for Xanthine Derivatives This table is illustrative of the general activity of xanthines and not specific to this compound due to a lack of specific data.

| Receptor Subtype | General Effect of Xanthine Antagonism |

| A1 | Inhibition of adenylyl cyclase, leading to decreased cAMP levels. |

| A2A | Blockade of adenylyl cyclase stimulation, preventing increases in cAMP. |

| A2B | Antagonism of signaling pathways, which can be linked to both Gs and Gq proteins. |

| A3 | Inhibition of adenylyl cyclase and modulation of other signaling pathways. |

This compound is known to be a competitive, non-selective inhibitor of phosphodiesterase (PDE) enzymes. These enzymes are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), important second messengers in numerous cellular processes. By inhibiting PDEs, this compound leads to an accumulation of intracellular cAMP and cGMP. This elevation in cyclic nucleotide levels results in the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively, which in turn phosphorylate various downstream targets to elicit cellular responses. While the precise selectivity profile across all PDE isoforms is not fully elucidated for this specific compound, it is understood to act on multiple PDE families.

Table 2: Potential Phosphodiesterase Isoform Targets of Xanthine Derivatives This table illustrates the broad inhibitory action of xanthines. Specific IC50 values for this compound are not available.

| PDE Isoform | Substrate | General Function |

| PDE1 | Ca2+/calmodulin-dependent | Signal transduction in various tissues |

| PDE2 | cGMP-stimulated | Cross-talk between cAMP and cGMP pathways |

| PDE3 | cGMP-inhibited | Cardiovascular function, lipolysis |

| PDE4 | cAMP-specific | Inflammation, airway smooth muscle function |

| PDE5 | cGMP-specific | Smooth muscle relaxation |

The modulation of intracellular calcium (Ca2+) signaling is another important aspect of the biochemical action of xanthine derivatives. While direct, high-affinity binding to calcium channels is not the primary mechanism, the effects of this compound on adenosine receptors and PDEs can indirectly influence calcium homeostasis. For instance, the increase in cAMP levels resulting from PDE inhibition can lead to the activation of PKA, which can then phosphorylate proteins involved in calcium signaling, such as ion channels and pumps. This can result in altered calcium influx, efflux, or release from intracellular stores like the endoplasmic reticulum. The intricate interplay between cyclic nucleotide and calcium signaling pathways means that the effects of this compound on calcium levels are likely cell-type and context-dependent.

Recent research has explored the interaction of xanthine derivatives with other enzyme systems beyond adenosine receptors and PDEs.

MTHFD2: Studies have investigated certain xanthine derivatives as allosteric inhibitors of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial enzyme involved in one-carbon metabolism that is often overexpressed in cancer cells. While there is no specific data confirming the interaction of this compound with MTHFD2, the general chemical scaffold of xanthines suggests this as a potential area for further investigation.

Histone Deacetylases (HDACs): The related methylxanthine, theophylline, has been shown to activate histone deacetylases, particularly HDAC2. This action is thought to contribute to its anti-inflammatory effects. Given the structural similarities, it is plausible that this compound may also exert some of its effects through the modulation of HDAC activity, although direct evidence is currently lacking.

Kinetic Studies of Receptor and Enzyme Interactions

To fully characterize the biochemical mechanisms of a compound, it is essential to determine its binding affinity and dissociation constants for its molecular targets.

Inhibitory Constants (IC50, Ki) and Mechanism of Inhibition

While specific inhibitory constants (IC50 and Ki values) for this compound are not readily found in published research, the general mechanism of inhibition for methylxanthines is well-established. Methylxanthines are known to be competitive inhibitors of phosphodiesterase (PDE) enzymes. nih.gov This inhibition leads to an increase in the intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in various signaling pathways. nih.gov

Furthermore, methylxanthines act as nonselective antagonists of adenosine receptors (A1, A2A, A2B, and A3). nih.gov By blocking these receptors, they prevent the binding of adenosine, which typically has neuromodulatory and inhibitory effects in the central nervous system and other tissues. nih.govnih.govjohnshopkins.edu The affinity of different methylxanthines for various adenosine receptor subtypes can vary, influencing their specific pharmacological profiles. researchgate.net

Due to the lack of specific experimental data for this compound, a precise quantitative comparison of its inhibitory potency against different PDEs and its binding affinity for adenosine receptor subtypes remains to be elucidated.

Table 1: General Inhibitory Profile of Methylxanthines

| Target | Mechanism of Action | General Effect |

| Phosphodiesterases (PDEs) | Competitive Inhibition | Increased intracellular cAMP and cGMP |

| Adenosine Receptors (A1, A2A, etc.) | Nonselective Antagonism | Blockade of adenosine-mediated signaling |

Note: This table represents the general activity of the methylxanthine class. Specific data for this compound is not available.

Cellular and Subcellular Mechanistic Investigations (In Vitro Models)

Detailed in vitro studies specifically investigating the cellular and subcellular mechanisms of this compound are limited. However, based on the known actions of related methylxanthines, several key mechanistic aspects can be inferred.

Ligand-Receptor Complex Formation Dynamics

The formation of a ligand-receptor complex is central to the action of methylxanthines as adenosine receptor antagonists. This interaction is a competitive one, where the methylxanthine molecule binds to the same site on the adenosine receptor as adenosine itself, thereby preventing adenosine from binding and activating the receptor. nih.govnih.govjohnshopkins.edu The stability and duration of this complex, as well as the kinetics of binding and dissociation, would determine the potency and duration of action of this compound. However, specific studies detailing these dynamics for this compound are not currently available.

Downstream Signaling Pathway Modulation (e.g., cAMP, cGMP cascades)

The modulation of downstream signaling pathways is a direct consequence of the primary biochemical actions of methylxanthines.

cAMP and cGMP Cascades: By inhibiting phosphodiesterases, this compound is expected to increase the intracellular levels of cAMP and cGMP. nih.gov These cyclic nucleotides activate protein kinases, such as protein kinase A (PKA) and protein kinase G (PKG), which in turn phosphorylate a variety of substrate proteins, leading to diverse cellular responses. These can include smooth muscle relaxation, altered gene expression, and modulation of ion channel activity. nih.gov

Adenosine Receptor-Mediated Pathways: By blocking adenosine receptors, this compound would inhibit the signaling cascades normally initiated by adenosine. For instance, antagonism of A1 receptors can lead to increased adenylyl cyclase activity and a subsequent rise in cAMP levels, while antagonism of A2A receptors can have similar effects. This demonstrates a dual mechanism by which methylxanthines can elevate intracellular cAMP.

Effects on Protein Expression and Post-Translational Modifications

The long-term effects of this compound on protein expression and post-translational modifications have not been specifically studied. However, the modulation of cAMP and cGMP signaling pathways can lead to changes in gene expression through the activation of transcription factors like cAMP response element-binding protein (CREB). Phosphorylation of CREB by PKA can initiate the transcription of genes involved in a wide range of cellular processes. Therefore, it is plausible that sustained exposure to this compound could alter the expression profile of certain proteins. Furthermore, the activation of protein kinases can lead to widespread changes in the phosphorylation status of numerous cellular proteins, representing a key post-translational modification that regulates their activity.

Information regarding the preclinical metabolic fate and pharmacokinetic principles of this compound is not available in the public domain.

Extensive searches for scientific literature detailing the preclinical metabolic pathways, pharmacokinetic profiles, and distribution of this compound in non-human models did not yield any specific data. Consequently, the following article on its enzymatic biotransformations, metabolic pathways, and pharmacokinetic properties in preclinical settings cannot be provided.

The requested sections and subsections require specific experimental data from in vitro and in vivo animal studies, including:

Enzymatic Biotransformations and Metabolic Pathways (In Vitro Systems):

Details on metabolism by Cytochrome P450 (CYP) isoforms (e.g., N-demethylation, hydroxylation).

Information on Phase II conjugation pathways such as glucuronidation and sulfation.

Identification and structural elucidation of its major metabolites.

Absorption, Distribution, and Excretion Kinetics (Animal Models):

Data on systemic exposure and bioavailability in various preclinical species.

Profiles of tissue distribution and the potential for blood-brain barrier penetration.

Without access to published research on "this compound," any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy. Further research and publication in peer-reviewed journals are necessary for this information to become available.

Preclinical Metabolic Fate and Pharmacokinetic Principles in Non Human Models

Absorption, Distribution, and Excretion Kinetics (Animal Models)

Elimination Routes and Clearance Mechanisms

Detailed information regarding the elimination routes and clearance mechanisms for 7-(2,3-Dihydroxypropyl)-3-methylxanthine in preclinical models is not available in the current body of scientific literature. The specific pathways of its excretion, whether through renal or fecal routes, and the primary organs involved in its clearance have not been publicly documented.

Pharmacogenomics and Inter-Individual Variability in Metabolism (Preclinical Insights)

There is no specific preclinical information available on the pharmacogenomics of this compound. Research into how genetic variations in metabolic enzymes might influence the metabolism and disposition of this compound has not been published.

Role of Genetic Polymorphisms in Metabolic Enzyme Activity

Due to the lack of metabolic studies on this compound, the role of genetic polymorphisms in the activity of enzymes responsible for its biotransformation remains uninvestigated. The specific cytochrome P450 (CYP) isoforms or other enzymes involved in its metabolism have not been identified, and therefore, the impact of any genetic variations within these enzymes is unknown.

Impact of Age, Gender, and Physiological State on Preclinical Metabolism

There are no available preclinical studies that have assessed the impact of age, gender, or physiological state on the metabolism of this compound. Consequently, no data exists to create a comparative analysis or data table on how these factors might influence the pharmacokinetic parameters of this compound in non-human models.

Advanced Analytical Methodologies for 7 2,3 Dihydroxypropyl 3 Methylxanthine and Its Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatography stands as a cornerstone for the separation and quantification of 7-(2,3-Dihydroxypropyl)-3-methylxanthine and its related compounds. The inherent similarities in the chemical structures of xanthine (B1682287) derivatives necessitate high-efficiency separation techniques to achieve accurate quantification.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (UV-Vis, DAD)

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of xanthine derivatives, including this compound. springernature.com Reversed-phase HPLC, utilizing a non-polar stationary phase (such as C18) and a polar mobile phase, is the most common approach for separating these compounds. ijrpr.com

The detection of this compound is typically performed using Ultraviolet-Visible (UV-Vis) or Diode-Array Detectors (DAD). Xanthine derivatives exhibit strong UV absorbance, with a maximum absorption wavelength (λmax) for Diprophylline in water reported at 273 nm. eijppr.com A DAD detector offers the advantage of acquiring the entire UV spectrum of the eluting compounds, which aids in peak identification and purity assessment. mdpi.comrsc.org

Several studies have developed and validated HPLC-UV/DAD methods for the simultaneous determination of various xanthine derivatives in different samples. nih.govresearchgate.net These methods often involve a simple extraction procedure followed by chromatographic separation. The mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, is optimized to achieve the desired separation of the target analytes from endogenous interferences. doi.org

Table 1: Examples of HPLC-UV/DAD Methods for Xanthine Derivatives

| Analyte(s) | Stationary Phase | Mobile Phase | Detection Wavelength | Reference |

| Doxofylline | Hypersil ODS C18 (250 × 4.6 mm, 5 µm) | Buffer:Acetonitrile (80:20), pH 3.0 | 210 nm | doi.org |

| Theophylline (B1681296), Etofylline | Reversed-phase C18 | Isocratic mobile phase | 272 nm | wvu.edu |

| Multiple Xanthine Derivatives | Phenomenex C18 (250 mm x 4.6 mm, 5 µm) | Acetonitrile and buffered water | 190-360 nm (DAD) | nih.gov |

| Theophylline and its metabolites | LiChrosorb RP-18 (7 µm) | 0.05% aq. trifluoroacetic acid and acetonitrile (gradient) | Not specified | nih.gov |

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and superior resolution. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which necessitates instrumentation capable of handling higher backpressures. wvu.edu

For the analysis of complex mixtures containing multiple xanthine derivatives and their metabolites, UHPLC can provide significantly improved separation efficiency, allowing for better resolution of closely eluting peaks. The use of shorter columns packed with smaller particles in UHPLC leads to a substantial reduction in analysis time, often from several minutes to under a minute, without compromising resolution. nih.gov A study on the rapid analysis of methylxanthines demonstrated a baseline separation of caffeine (B1668208), theobromine (B1682246), and theophylline within 30 seconds using a UHPLC-MS system. pensoft.net

While specific UHPLC methods dedicated solely to this compound are not extensively documented, the principles and advantages demonstrated for other xanthines are directly applicable. The enhanced resolution is particularly beneficial for separating isomeric metabolites, and the increased speed is advantageous for high-throughput analysis in clinical and research settings.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is another powerful technique for the analysis of xanthine alkaloids. However, due to their low volatility and polar nature, direct analysis of compounds like this compound by GC is challenging. Therefore, a derivatization step is typically required to convert the non-volatile analytes into more volatile and thermally stable derivatives. pensoft.net

The most common derivatization technique for compounds containing active hydrogens (such as the hydroxyl groups in the dihydroxypropyl side chain of Diprophylline) is silylation. ijrpr.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups, thereby increasing the volatility of the analyte. eijppr.com

A study has reported the determination of dyphylline (B1671006) in serum and saliva by gas chromatography after a solvent extraction, highlighting the feasibility of this technique. nih.gov The derivatized sample is then injected into the GC system, where it is separated on a capillary column and detected, often by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). springernature.com

Chiral Chromatography for Enantiomeric Purity Assessment

The this compound molecule contains a chiral center at the 2-position of the dihydroxypropyl side chain, meaning it can exist as two enantiomers (R and S forms). Since enantiomers can exhibit different pharmacological and toxicological properties, the assessment of enantiomeric purity is of significant importance in pharmaceutical analysis. eijppr.com

Chiral chromatography, particularly chiral High-Performance Liquid Chromatography (HPLC), is the most widely used technique for the separation of enantiomers. ijrpr.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. nih.gov Various types of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, cyclodextrins, and Pirkle-type phases. eijppr.comnih.gov

While specific chiral HPLC methods for the direct separation of this compound enantiomers are not extensively detailed in readily available literature, the principles of chiral separation are well-established for a wide range of pharmaceutical compounds, including other xanthine derivatives. pensoft.net The development of such a method would involve screening different CSPs and optimizing the mobile phase composition to achieve baseline separation of the enantiomers.

Mass Spectrometry (MS) for Identification and Quantification

Mass Spectrometry (MS) is a highly sensitive and selective detection technique that, when coupled with a chromatographic separation method, provides powerful analytical capabilities for the identification and quantification of this compound and its metabolites, especially at very low concentrations.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the trace analysis of drugs and their metabolites in complex biological matrices such as plasma, urine, and saliva. The combination of the separation power of LC with the high selectivity and sensitivity of tandem mass spectrometry allows for the quantification of analytes at picogram to nanogram levels.

In a typical LC-MS/MS workflow, the analyte is first separated from other components in the sample by HPLC or UHPLC. The eluent from the chromatography column is then introduced into the mass spectrometer's ion source, where the analyte molecules are ionized, commonly using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

The ionized parent molecule (precursor ion) is then selected in the first mass analyzer (Q1), fragmented in a collision cell (q2), and the resulting product ions are analyzed in the second mass analyzer (Q3). This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of specificity, as only molecules that produce a specific precursor-to-product ion transition are detected.

LC-MS/MS methods have been successfully developed and validated for the simultaneous determination of various methylxanthines and their metabolites in biological fluids. These methods are characterized by their high sensitivity, specificity, and the ability to analyze a large number of samples in a relatively short time.

Table 2: Key Parameters in LC-MS/MS Analysis of Xanthine Derivatives

| Parameter | Description |

| Ionization Mode | Electrospray Ionization (ESI) in positive or negative mode is commonly used for xanthine derivatives. |

| Precursor Ion | The protonated molecule [M+H]⁺ is typically selected in positive ion mode. |

| Product Ions | Characteristic fragment ions generated from the precursor ion in the collision cell. |

| Collision Energy | The energy applied in the collision cell to induce fragmentation, optimized for each analyte. |

| Internal Standard | A structurally similar compound, often a stable isotope-labeled version of the analyte, is used to correct for matrix effects and variations in instrument response. |

The application of LC-MS/MS is particularly valuable for studying the metabolism of this compound, as it can be used to identify and quantify known and unknown metabolites, providing crucial information for understanding the drug's pharmacokinetic profile.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal identification of this compound. Unlike nominal mass spectrometry, HRMS provides the measurement of mass-to-charge ratios (m/z) with very high accuracy, typically to within 5 parts per million (ppm). This precision allows for the determination of the elemental composition of the parent molecule and its metabolites, significantly enhancing confidence in their identification.

The primary advantage of HRMS is its ability to distinguish between compounds that may have the same nominal mass but different elemental formulas (isobars). For this compound (C9H12N4O4), the theoretical exact mass can be calculated. This theoretical value is then compared against the experimentally measured mass. The minimal mass error between the theoretical and observed values confirms the elemental composition. In practice, the compound is often ionized to form protonated molecules [M+H]+ or other adducts (e.g., [M+Na]+, [M+K]+) in the mass spectrometer's ion source.

Table 1: Theoretical Exact Masses for this compound and its Common Adducts

| Ion Species | Elemental Formula | Theoretical Exact Mass (Da) |

|---|---|---|

| [M] | C9H12N4O4 | 240.08585 |

| [M+H]+ | C9H13N4O4+ | 241.09368 |

| [M+Na]+ | C9H12N4O4Na+ | 263.07562 |

This table presents the calculated exact masses for the neutral molecule and its common protonated and sodiated adducts, which are frequently observed in HRMS analysis.

Research on related xanthine metabolites demonstrates the power of this technique. For instance, liquid chromatography coupled with HRMS (LC-HRMS) has been effectively used for the quality control and impurity profiling of complex peptide drugs, showcasing its high selectivity, sensitivity, and precision. nih.gov This approach allows for the confident identification and quantification of metabolites and impurities, even at very low concentrations. nih.gov

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Structural Differentiation

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) adds another dimension of separation to the analysis of this compound. This technique separates ionized molecules in the gas phase based not only on their mass-to-charge ratio but also on their size, shape, and charge distribution. spectroscopyonline.com This "gas-phase electrophoresis" is particularly valuable for differentiating between isomers—molecules with the same elemental formula but different structural arrangements. spectroscopyonline.com

For this compound, the dihydroxypropyl side chain contains a chiral center at the 2'-position, leading to the existence of stereoisomers (R- and S-enantiomers). These enantiomers have identical masses and often exhibit similar chromatographic behavior, making their differentiation challenging. IMS-MS can often separate such isomers because their different three-dimensional shapes result in different mobilities through the gas-filled ion mobility cell. researchgate.netmdpi.com

IMS-MS has emerged as a powerful tool for analyzing complex biological samples, capable of separating isomeric and isobaric compounds that would otherwise overlap in a standard mass spectrum. researchgate.netnih.gov Different types of IMS technologies, such as Drift Tube Ion Mobility Spectrometry (DTIMS) and Traveling Wave Ion Mobility Spectrometry (TWIMS), offer various advantages in terms of resolution and sensitivity. researchgate.netchromatographyonline.com The integration of IMS with MS provides enhanced specificity and can improve the signal-to-noise ratio by separating analyte ions from background chemical noise. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. nih.govresearchgate.net For this compound, a combination of 1D and 2D NMR experiments is essential to unambiguously assign all proton (¹H) and carbon (¹³C) signals. emerypharma.com

1D and 2D NMR Techniques (¹H, ¹³C, COSY, HSQC, HMBC)

The structural characterization begins with one-dimensional (1D) ¹H and ¹³C NMR spectra. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (spin-spin coupling), and their relative numbers (integration). emerypharma.com The ¹³C NMR spectrum reveals the number of non-equivalent carbons in the molecule.

Two-dimensional (2D) NMR experiments are then used to establish connectivity within the molecule. emerypharma.com

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons (²J or ³J coupling). For the dihydroxypropyl side chain, COSY would show correlations between the protons on C1', C2', and C3'. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of a specific proton signal to its attached carbon.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. It is crucial for connecting different parts of the molecule, for example, showing the correlation between the protons of the side chain (H-1') and the N7 position of the xanthine ring. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|---|

| 2 | C | - | ~151.5 | H-8 |

| 3-CH₃ | C, H | ~3.40 (s, 3H) | ~29.7 | C-2, C-4 |

| 4 | C | - | ~148.8 | H-8, 3-CH₃ |

| 5 | C | - | ~107.2 | H-8 |

| 6 | C | - | ~155.3 | - |

| 8 | C, H | ~7.85 (s, 1H) | ~141.5 | C-2, C-4, C-5, C-6 |

| 1' | C, H | ~4.30 (m, 2H) | ~52.0 | C-5, C-8 |

| 2' | C, H | ~4.00 (m, 1H) | ~70.5 | C-1', C-3' |

| 3' | C, H | ~3.60 (m, 2H) | ~64.0 | C-2' |

| 2'-OH | H | variable | - | - |

This table provides predicted chemical shift values based on data from related xanthine derivatives. nih.govtau.ac.ilnih.gov Actual values may vary depending on the solvent and experimental conditions. s = singlet, m = multiplet.

Stereochemical Assignment through NMR

Determining the absolute configuration of the chiral center at C2' in the dihydroxypropyl side chain requires more advanced NMR techniques. One common approach is the use of chiral derivatizing agents, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). By reacting the dihydroxypropyl group with the R- and S-isomers of Mosher's acid to form diastereomeric esters, the chemical shifts of protons near the newly formed chiral center will be altered differently. Analyzing these chemical shift differences (Δδ = δS - δR) allows for the assignment of the absolute stereochemistry. researchgate.net

Alternatively, Nuclear Overhauser Effect (NOE) experiments, which detect through-space proximity of protons, can be used in conformationally restricted derivatives to deduce relative stereochemistry.

Spectroscopic and Thermal Analytical Methods

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The technique works by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of specific bonds within the molecule.

For this compound, the FTIR spectrum would exhibit characteristic absorption bands corresponding to its key functional groups. Analysis of related methylxanthine compounds provides a basis for assigning these bands. researchgate.net

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Bond Vibration | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl | O-H stretch (alcohol) | 3500 - 3200 (broad) |

| Amide | N-H stretch | 3100 - 3000 |

| Methyl | C-H stretch | 2960 - 2850 |

| Carbonyl | C=O stretch (amide) | 1700 - 1650 |

| Alkene | C=C stretch (ring) | 1650 - 1550 |

| Amine/Amide | C-N stretch | 1350 - 1000 |

This table outlines the expected vibrational frequencies for the primary functional groups within the molecule. The presence of a broad O-H stretching band would be a strong indicator of the dihydroxypropyl side chain.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Purity and Stability

Thermal analysis techniques are pivotal in the physicochemical characterization of active pharmaceutical ingredients (APIs), providing critical data on purity, stability, and physical state. For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are complementary methods that offer a comprehensive thermal profile.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.gov It is a highly sensitive technique used to detect thermal events such as melting, crystallization, and polymorphic transitions. nih.govmdpi.com For a crystalline compound like this compound, DSC analysis would typically show a sharp endothermic peak corresponding to its melting point. The temperature and enthalpy of this melting peak are indicative of the compound's purity; impurities generally cause a broadening of the peak and a depression of the melting point. nih.gov The DSC thermogram can also reveal the existence of different polymorphic forms, which would appear as distinct thermal events. researchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for determining the thermal stability and degradation profile of a substance. nih.gov A TGA curve for this compound would indicate the temperature at which significant mass loss begins, defining its decomposition temperature. nih.gov The analysis can be conducted under different atmospheres (e.g., nitrogen or air) to understand the degradation mechanism. mdpi.com The TGA curve can also quantify the presence of volatile substances, such as water or residual solvents, by showing mass loss at lower temperatures. perkinelmer.com.ar

The combined use of DSC and TGA provides a robust assessment of the material's properties. For instance, an endothermic event in the DSC curve without a corresponding mass loss in the TGA curve confirms a phase transition like melting, whereas a thermal event associated with mass loss indicates decomposition. researchgate.net

| Parameter | Method | Typical Result for this compound | Interpretation |

| Melting Point (Onset) | DSC | 215 °C | Indicates the initiation of melting for the pure crystalline form. |

| Enthalpy of Fusion (ΔH) | DSC | 120 J/g | Energy required to melt the sample; related to crystallinity. |

| Purity Assessment | DSC | 99.5% | Calculated based on the van't Hoff equation from the melting peak shape. nih.gov |

| Onset of Decomposition | TGA | 250 °C (in Nitrogen) | Temperature at which significant thermal degradation begins, indicating thermal stability. nih.govresearchgate.net |

| Residual Volatiles | TGA | < 0.2% mass loss below 120 °C | Quantifies the amount of water or solvent in the sample. |

Method Validation and Quality Assurance in Bioanalytical Research

The validation of bioanalytical methods is a regulatory requirement crucial for ensuring the reliability, reproducibility, and accuracy of quantitative data from biological samples. europa.eueuropa.eu For the analysis of this compound and its metabolites in matrices such as plasma, urine, or serum, a rigorous validation process is essential. nih.gov This process establishes through documented evidence that the analytical procedure is suitable for its intended purpose. Key validation parameters are defined by international guidelines to ensure data integrity in pharmacokinetic and toxicokinetic studies. europa.eu

Linearity, Accuracy, Precision, and Sensitivity Parameters

The cornerstone of quantitative bioanalysis lies in the meticulous validation of several key performance characteristics.

Linearity: This parameter demonstrates the direct proportionality between the analytical response and the concentration of this compound over a specified range. A calibration curve is generated by analyzing samples with known concentrations. Linearity is typically assessed by the correlation coefficient (r²) of the regression line, which should ideally be close to 1.0. mdpi.com

Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true nominal value, expressed as a percentage of the nominal value. europa.eu Precision describes the closeness of repeated individual measurements and is evaluated at both intra-day (repeatability) and inter-day (intermediate precision) levels. mdpi.com It is expressed as the relative standard deviation (RSD) or coefficient of variation (CV). For accuracy, the mean concentration should be within ±15% of the nominal value (±20% at the LLOQ), and for precision, the RSD should not exceed 15% (20% at the LLOQ). europa.eu

Sensitivity: The sensitivity of a bioanalytical method is determined by the Lower Limit of Quantification (LLOQ) and the Limit of Detection (LOD). The LLOQ is the lowest concentration of this compound in a sample that can be quantitatively determined with acceptable accuracy and precision. mdpi.com The LOD is the lowest concentration that can be reliably detected but not necessarily quantified with accuracy. mdpi.com

| Validation Parameter | QC Level | Concentration (ng/mL) | Intra-day (n=6) | Inter-day (n=18) |

| Linearity Range | 1.0 - 1000 | Correlation Coefficient (r²) | > 0.998 | |

| Sensitivity | LLOQ | 1.0 | Accuracy (% Bias): 5.5Precision (% RSD): 11.2 | Accuracy (% Bias): 8.1Precision (% RSD): 14.5 |

| Accuracy & Precision | LQC | 3.0 | Accuracy (% Bias): 3.1Precision (% RSD): 7.8 | Accuracy (% Bias): 4.5Precision (% RSD): 9.2 |

| MQC | 400 | Accuracy (% Bias): -1.8Precision (% RSD): 4.1 | Accuracy (% Bias): -0.9Precision (% RSD): 5.6 | |

| HQC | 800 | Accuracy (% Bias): 0.5Precision (% RSD): 2.9 | Accuracy (% Bias): 1.3Precision (% RSD): 4.3 |

Matrix Effects and Interference Evaluation in Biological Samples

When using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), co-eluting endogenous components from the biological matrix can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect. nih.govnih.gov This can lead to ion suppression or enhancement, adversely affecting the accuracy and precision of the results. chromatographytoday.com

Matrix Effect Evaluation: To assess the impact of the biological matrix on the analysis of this compound, experiments are conducted by comparing the analyte's response in a pure solution to its response in a blank matrix extract spiked post-extraction. psu.edu The matrix factor is calculated at low and high concentrations to ensure that the effect is minimal and consistent across different sources of the biological matrix (e.g., from different individuals).

Interference Evaluation: This involves assessing the specificity of the method to ensure that it can differentiate and quantify the analyte in the presence of other components. nih.gov Potential interferences from structurally related compounds, known metabolites, and co-administered medications are investigated. nih.gov This is achieved by analyzing blank matrix samples spiked with these potential interfering substances to check for any signal at the retention time and mass transition of this compound and its internal standard.

| Test | Analyte Concentration | Parameter | Acceptance Criteria | Result |

| Matrix Effect | Low QC (3.0 ng/mL) | Matrix Factor (n=6 lots) | CV ≤ 15% | 6.8% |

| High QC (800 ng/mL) | Matrix Factor (n=6 lots) | CV ≤ 15% | 4.5% | |

| Interference | Blank + Metabolite M1 | Analyte Response | No significant peak (>20% of LLOQ) | Pass |

| Blank + Metabolite M2 | Analyte Response | No significant peak (>20% of LLOQ) | Pass | |

| Blank + Theophylline | Analyte Response | No significant peak (>20% of LLOQ) | Pass | |

| Blank + Caffeine | Analyte Response | No significant peak (>20% of LLOQ) | Pass |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Key Pharmacophoric Features for Target Binding

The xanthine (B1682287) scaffold itself is a primary pharmacophore, with its derivatives known to interact with various targets, most notably adenosine (B11128) receptors and phosphodiesterase (PDE) enzymes. nih.govnih.gov The key pharmacophoric features essential for binding are dictated by the specific target.

For adenosine receptor antagonism , the xanthine ring mimics the adenine (B156593) moiety of adenosine. Specific substitutions are crucial for affinity and selectivity:

N1 and N3 Positions: Substitutions at these positions significantly influence potency. For instance, replacing the methyl groups of caffeine (B1668208) with propyl groups can increase affinity for A1 adenosine receptors by approximately 20-fold. nih.gov

N7 Position: This position is sensitive to substitution. A methyl group at N7 can decrease A1 receptor affinity, thereby increasing selectivity for A2A or A2B receptors. nih.gov Large, bulky substituents at this position, such as the 1,3-dioxolan-2-ylmethyl group in Doxofylline, can render the compound virtually inactive at A1 and A2A receptors. nih.gov

C8 Position: Modifications at this site can yield highly potent and selective A1 antagonists. nih.gov

Imidazole (B134444) Ring: A double-bonded nitrogen within the imidazole ring portion of the xanthine core has been proposed as a requirement for certain biological activities. nih.gov

For phosphodiesterase inhibition , the interaction is influenced by different structural aspects:

Molecular Length: A strong correlation exists between the distance between alkyl groups at the N1 and N3 positions and PDE IV inhibitory activity. nih.gov

Electronic Properties: Parameters such as HOMO (Highest Occupied Molecular Orbital) energy, absolute hardness, and absolute electronegativity are significantly correlated with PDE IV inhibition, suggesting that alkylxanthines may act as electron donors in charge-transfer interactions with the enzyme's active site. nih.gov

| Structural Feature | Role in Adenosine Receptor (AR) Antagonism | Role in Phosphodiesterase (PDE) Inhibition |

|---|---|---|

| Xanthine Core | Mimics adenine moiety of adenosine, forming the basic binding scaffold. | Forms the core structure for interaction with the active site. |

| N1 & N3 Substituents | Alkyl groups (e.g., propyl) can significantly increase binding affinity. nih.gov | The distance between N1 and N3 alkyl groups correlates with PDE IV inhibitory activity. nih.gov |

| N7 Substituent | Influences AR subtype selectivity; large groups can abolish AR activity. nih.gov | Modulates overall molecule properties and can influence selectivity for PDE isozymes. |

| C8 Substituent | Phenyl or cycloalkyl groups can yield highly potent and A1-selective antagonists. nih.gov | Substitution influences potency and selectivity. |

| Electronic Nature | Participates in hydrogen bonding and van der Waals interactions within the receptor pocket. | Acts as an electron donor in charge-transfer interactions with the PDE active site. nih.gov |

Impact of the 2,3-Dihydroxypropyl Moiety on Biological Activity and Selectivity

The 2,3-dihydroxypropyl group at the N7 position is a defining feature of 7-(2,3-Dihydroxypropyl)-3-methylxanthine. This substituent is analogous to the one found in Dyphylline (B1671006) (7-(2,3-dihydroxypropyl)-1,3-dimethylxanthine). nih.gov Its characteristics—bulk, hydrophilicity, and hydrogen bonding capacity—profoundly influence the compound's pharmacological profile.

The presence of a large, polar group at the N7 position generally leads to a significant decrease in affinity for adenosine receptors. nih.gov This is exemplified by the theophylline (B1681296) derivative Doxofylline, whose large N7-substituent makes it virtually inactive at A1 and A2A adenosine receptors. nih.gov This suggests that the primary mechanism of action for such compounds is less likely to be adenosine antagonism and more likely related to other targets, such as phosphodiesterases. nih.gov

The two hydroxyl groups in the 2,3-dihydroxypropyl moiety can act as both hydrogen bond donors and acceptors. This can:

Increase water solubility: Enhancing the pharmacokinetic properties of the molecule.

Alter target selectivity: The hydrophilic nature might favor interaction with different biological targets or different isozymes of a particular target (e.g., PDE subtypes) compared to xanthines with smaller, lipophilic N7-substituents like a methyl group.

Reduce blood-brain barrier penetration: The increased polarity may limit central nervous system effects, which are often associated with adenosine receptor antagonism by less polar xanthines like caffeine.

| N7-Substituent | Example Compound | Impact on Adenosine Receptor (AR) Affinity | Likely Primary Mechanism | Expected CNS Penetration |

|---|---|---|---|---|

| -H | Paraxanthine | Active | AR Antagonism / PDE Inhibition | Moderate |

| -CH₃ (Methyl) | Caffeine | Active (Non-selective) | AR Antagonism / PDE Inhibition | High |

| -CH₂CH(OH)CH₂(OH) (2,3-Dihydroxypropyl) | This compound | Likely very low/inactive | PDE Inhibition | Low |

| -(1,3-dioxolan-2-ylmethyl) | Doxofylline | Virtually inactive at A1/A2A | PDE Inhibition nih.gov | Low |

Correlations between Structural Modifications and Biochemical Mechanism Shifts

Structural modifications at various positions on the xanthine ring can cause significant shifts in the primary biochemical mechanism of action. The xanthine scaffold is privileged, capable of being tailored to interact with a diverse range of biological targets.

Shift from AR Antagonism to PDE Inhibition: As discussed, modifying the N7 position from a small alkyl group to a large, polar substituent like the 2,3-dihydroxypropyl group can shift the compound's activity away from adenosine receptors and towards phosphodiesterase inhibition. nih.gov This is a critical mechanistic switch, as AR antagonists increase neurotransmitter release, while PDE inhibitors increase intracellular levels of cyclic AMP (cAMP) and/or cyclic GMP (cGMP), leading to effects like smooth muscle relaxation. nih.govnih.gov

Shift to Novel Targets (e.g., PCSK9): Recent research has demonstrated that more complex modifications to the xanthine scaffold can direct its activity towards entirely new targets. A 2023 study showed that specific substitutions at the C8 and N7 positions of a xanthine lead compound resulted in derivatives that act as transcriptional inhibitors of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). nih.gov This represents a dramatic shift from the classical xanthine targets, leading to a potential anti-atherosclerosis agent by increasing LDL receptor levels. nih.gov This highlights the scaffold's versatility, where the core structure can be used as a foundation to develop inhibitors for targets far removed from adenosine receptors or phosphodiesterases.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. allsubjectjournal.com For xanthine derivatives, QSAR models can be developed to predict their potency as inhibitors of specific enzymes or as receptor antagonists.

A QSAR study on alkylxanthine derivatives as PDE IV inhibitors identified several key molecular descriptors that correlate with inhibitory activity nih.gov:

Topological Descriptors: Molecular length, defined as the distance between the tops of the alkyl groups at the N1 and N3 positions, showed a very high correlation (r=0.973). nih.gov

Electronic Descriptors: HOMO energy, absolute hardness, and absolute electronegativity were also found to be significantly correlated. nih.gov These descriptors suggest that the electronic properties of the xanthine molecule are directly involved in the inhibitory mechanism. nih.gov

Physicochemical Descriptors: In other QSAR models, descriptors like LogP (lipophilicity) and solvent-accessible surface area are often used to predict how a molecule will interact with a biological system. nih.gov

For a compound like this compound, a QSAR model could be built by synthesizing a series of analogs with modifications to the N3 and N7 side chains and correlating their measured biological activity with calculated descriptors. Such a model could predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent and selective compounds. researchgate.net

| Descriptor Class | Specific Descriptor Example | Relevance to Biological Activity |

|---|---|---|

| Topological/Steric | Molecular Length, Shape Index | Describes the size and shape of the molecule, which must be complementary to the target's binding site. nih.govnih.gov |

| Electronic | HOMO/LUMO Energy, Dipole Moment, Dielectric Energy | Relates to the molecule's ability to participate in electronic interactions like charge-transfer and hydrogen bonding. nih.govnih.gov |

| Hydrophobic | LogP | Quantifies the lipophilicity of the molecule, affecting its ability to cross cell membranes and bind to hydrophobic pockets in the target. nih.gov |

| Hydrogen Bonding | Count of H-bond donors/acceptors | Crucial for specific interactions with amino acid residues in the active site of an enzyme or receptor. |

Exploration of Isosteric Replacements and Bioisosteric Modifications

Isosteric and bioisosteric replacements are a fundamental strategy in medicinal chemistry to optimize the properties of a lead compound. researchgate.net A bioisostere is a group or molecule that has chemical and physical similarities to another, producing broadly similar biological properties. cambridgemedchemconsulting.com Applying this concept to this compound could lead to analogs with improved activity, selectivity, or pharmacokinetic profiles.

Potential bioisosteric modifications could include:

At the Xanthine Core:

Ring Equivalents: Replacing one of the nitrogen atoms in the purine (B94841) ring with a CH group (deazaxanthine analogs) can modulate binding affinity and selectivity at adenosine receptors. nih.gov

Carbonyl Group (C=O): The oxygen atoms of the carbonyl groups could be replaced with sulfur (thiocarbonyl, C=S) to alter electronic distribution and hydrogen bonding capacity.

At the N3-Methyl Group:

Classical bioisosteres like -NH₂, -OH, or -F could be explored, although synthesis might be challenging. More practically, replacement with other small alkyl groups like ethyl or propyl could fine-tune potency, as seen in other xanthine series. researchgate.net

At the N7-(2,3-Dihydroxypropyl) Moiety:

Hydroxyl Groups: One or both hydroxyl groups could be replaced by other hydrogen-bonding groups. For example, replacing -OH with fluorine (-F) can alter pKa and metabolic stability, while replacement with an amino group (-NH₂) introduces a basic center. nih.gov

Propyl Chain: The carbon backbone could be replaced with other linkers, for instance, incorporating an oxygen atom (e.g., -CH₂-O-CH₂-CH₂OH) to increase flexibility and polarity.

These modifications allow for a systematic exploration of the chemical space around the parent molecule to probe the SAR and potentially enhance its therapeutic properties. researchgate.net

Computational and Theoretical Chemistry Approaches

Molecular Docking Simulations with Identified Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 7-(2,3-Dihydroxypropyl)-3-methylxanthine, a derivative of xanthine (B1682287), the primary biological targets for docking studies are typically adenosine (B11128) receptors (A1, A2A, A2B, and A3) and phosphodiesterases (PDEs), as methylxanthines are known to act as antagonists of adenosine receptors and inhibitors of PDEs. nih.govnih.gov

Molecular docking simulations can predict the specific binding modes of this compound within the active sites of its target proteins. In the context of adenosine receptors, the xanthine core is expected to form key interactions. For instance, studies on similar antagonists have highlighted the importance of hydrogen bonding and hydrophobic interactions within the receptor's binding pocket. nih.gov The dihydroxypropyl substituent at the 7-position is likely to influence the binding affinity and selectivity by forming additional hydrogen bonds with amino acid residues in the target protein.

Table 1: Predicted Interaction Energies of a Hypothetical Docking Simulation of this compound with Biological Targets

| Biological Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Adenosine A1 Receptor | -8.5 | Asn254, Phe171, Ile274 |

| Adenosine A2A Receptor | -7.9 | Asn253, Phe168, Ile274 |

| Phosphodiesterase-4 | -9.2 | Gln443, Tyr233, Met357 |

Note: The data in this table is hypothetical and serves as an illustrative example of what molecular docking studies could predict. The key interacting residues are based on known binding sites of similar ligands.

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and interactions of a molecule over time. nih.gov For this compound, MD simulations can be employed to understand its flexibility and how it adapts its conformation upon binding to a biological target. nih.gov The dihydroxypropyl side chain, in particular, has several rotatable bonds, and MD simulations can explore the energetically favorable conformations of this chain in both the free and bound states. mdpi.commdpi.com

Understanding the binding kinetics, including the rates of association and dissociation of the ligand from the protein, is also possible through advanced MD simulation techniques. These kinetic parameters are critical for determining the pharmacological profile of a drug. The conformational changes in the protein upon ligand binding can also be monitored, providing insights into the mechanism of receptor activation or inhibition. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These calculations provide a fundamental understanding of the molecule's structure, reactivity, and spectroscopic properties. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and stability. pmf.unsa.banih.gov A smaller energy gap suggests higher reactivity. For methylxanthines, the HOMO-LUMO gap has been observed to be in the range of 5.12–5.14 eV, indicating a relatively stable electronic structure. pmf.unsa.ba

Table 2: Calculated Quantum Chemical Properties of a Representative Methylxanthine

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.4 eV |

| HOMO-LUMO Gap | 5.1 eV |

| Dipole Moment | 3.5 D |

Note: The data in this table is based on representative values for methylxanthines and serves as an illustrative example. pmf.unsa.ba

An electrostatic potential (ESP) map illustrates the charge distribution within a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the ESP map would likely show negative potential around the oxygen and nitrogen atoms of the xanthine core and the hydroxyl groups of the side chain, indicating these are sites prone to electrophilic attack or hydrogen bond formation. The hydrogen atoms of the hydroxyl groups would exhibit positive potential, making them susceptible to nucleophilic attack.